molecular formula C16H14ClF3OS B2366068 1-{3-[(4-Chlorophenyl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene CAS No. 551921-16-5

1-{3-[(4-Chlorophenyl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene

Cat. No.: B2366068
CAS No.: 551921-16-5
M. Wt: 346.79
InChI Key: RWYQUPRCHGOFQN-UHFFFAOYSA-N
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Description

1-{3-[(4-Chlorophenyl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene is a synthetic organic compound of significant interest in advanced chemical and pharmaceutical research. Its structure incorporates a phenyl sulfide (thioether) bridge connecting a 4-chlorophenyl moiety and a propanoxy chain terminating in a benzene ring with a trifluoromethyl group. The combination of a sulfur-containing linkage and the distinct electronic properties imparted by the chlorine and trifluoromethyl substituents makes this compound a valuable scaffold for exploration in medicinal chemistry and materials science. The presence of the sulfanyl (sulfur) linkage is a key feature of its potential utility. In research applications, such sulfur-based linkers can influence the compound's metabolic stability and its overall conformational properties. The trifluoromethyl group is a cornerstone of modern drug design due to its ability to enhance a molecule's metabolic stability, modulate its lipophilicity, and influence binding affinity to biological targets . The 4-chlorophenyl group is another common pharmacophore found in molecules with diverse biological activities . This specific assembly of functional groups makes this compound a promising intermediate for the synthesis of more complex target molecules, for use in structure-activity relationship (SAR) studies, and for probing biological mechanisms. It is a key chemical tool for researchers developing novel active substances and studying the effects of halogen and sulfur incorporation on a compound's physical and biological properties.

Properties

IUPAC Name

1-chloro-4-[3-[3-(trifluoromethyl)phenoxy]propylsulfanyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3OS/c17-13-5-7-15(8-6-13)22-10-2-9-21-14-4-1-3-12(11-14)16(18,19)20/h1,3-8,11H,2,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYQUPRCHGOFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCSC2=CC=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(3-Chloropropoxy)-3-(trifluoromethyl)benzene

Step 1: Alkylation of 3-(Trifluoromethyl)phenol
3-(Trifluoromethyl)phenol reacts with 1-bromo-3-chloropropane under basic conditions (K~2~CO~3~ or Cs~2~CO~3~) in polar aprotic solvents like DMF or DMSO. The reaction proceeds via an S~N~2 mechanism, yielding 1-(3-chloropropoxy)-3-(trifluoromethyl)benzene.

Reaction Conditions

Parameter Value
Solvent DMSO
Base Cs~2~CO~3~ (2.5 equiv)
Temperature 80–100°C
Time 12–24 h
Yield 68–75%

Thioether Formation with 4-Chlorothiophenol

Step 2: Displacement of Chloride
The chloride intermediate undergoes nucleophilic substitution with 4-chlorothiophenol in the presence of CuI (5 mol%) and Cs~2~CO~3~ (2.0 equiv) in DMSO at 90°C. This copper-catalyzed method suppresses disulfide byproduct formation.

Optimized Parameters

Parameter Value
Catalyst CuI (0.1 equiv)
Base Cs~2~CO~3~ (3.0 equiv)
Solvent DMSO
Temperature 90°C
Time 18–36 h
Yield 70–72%

Sequential Mitsunobu-Thiol Coupling Strategy

Mitsunobu Ether Synthesis

Step 1: Ether Formation
3-(Trifluoromethyl)phenol reacts with 3-mercapto-1-propanol under Mitsunobu conditions (DIAD, PPh~3~) in THF. This step installs the propylthiol moiety while forming the ether linkage.

Key Data

Parameter Value
Reagents DIAD (1.2 equiv), PPh~3~ (1.5 equiv)
Solvent THF
Temperature 0°C → RT
Time 12 h
Yield 82%

Thioetherification with 4-Chlorobenzene Thiol

Step 2: Oxidative Coupling
The intermediate thiol is oxidized to a disulfide using I~2~ (0.5 equiv) in CH~2~Cl~2~, followed by coupling with 4-chlorothiophenol under reductive conditions (NaBH~4~).

Reaction Metrics

Parameter Value
Oxidizing Agent I~2~ (0.5 equiv)
Reducing Agent NaBH~4~ (2.0 equiv)
Solvent CH~2~Cl~2~
Temperature RT
Yield 65–70%

Palladium-Catalyzed Direct Arylation

One-Pot C–O and C–S Bond Formation

Aryl bromide precursors undergo sequential palladium-catalyzed couplings:

  • Ether Formation : 3-(Trifluoromethyl)phenyl bromide reacts with 3-bromopropanol using Pd(OAc)~2~/Xantphos.
  • Thioether Coupling : The bromide intermediate couples with 4-chlorothiophenol via Pd-mediated C–S cross-coupling.

Catalytic System

Component Loading
Catalyst Pd(OAc)~2~ (5 mol%)
Ligand Xantphos (10 mol%)
Base K~3~PO~4~ (3.0 equiv)
Solvent Toluene
Temperature 110°C
Yield 60–63%

Comparative Analysis of Methods

Efficiency and Scalability

Method Advantages Limitations
Nucleophilic Substitution High yields (70–72%), simple workup Requires toxic CuI catalyst
Mitsunobu-Thiol Avoids metal catalysts Low atom economy (DIAD/PPh~3~)
Palladium Catalysis One-pot synthesis High cost of Pd reagents

Purity and Byproduct Management

  • Nucleophilic Route : Byproducts include disulfides (<5%), removed via silica gel chromatography.
  • Mitsunobu Strategy : Triphenylphosphine oxide byproduct necessitates aqueous washes.
  • Palladium Method : Residual Pd (<10 ppm) requires chelating resins for removal.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl substitutions exhibit significant antimicrobial properties. For instance, derivatives similar to 1-{3-[(4-Chlorophenyl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus. Studies report minimum inhibitory concentrations (MIC) as low as 0.78–3.125 μg/ml, highlighting the compound's potential as a therapeutic agent in treating bacterial infections .

Case Study: Antimicrobial Efficacy

A study on similar trifluoromethyl-substituted compounds demonstrated their ability to inhibit biofilm formation and exhibit bactericidal effects against stationary phase cells. This suggests that such compounds could be developed into effective treatments for persistent bacterial infections .

Synthesis of Functional Materials

This compound can serve as a precursor in synthesizing advanced materials. Its unique chemical structure allows for modifications that can lead to the development of new polymers or coatings with enhanced properties.

Potential Uses

  • Coatings : The compound could be used to create coatings with improved chemical resistance.
  • Polymer Additives : It may enhance the performance characteristics of polymers by improving thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which 1-{3-[(4-Chlorophenyl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group, in particular, is known to influence the biological activity of the compound by affecting its binding affinity and stability.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in metabolic pathways.

  • Receptors: It can bind to receptors, altering signal transduction processes.

  • Transporters: Interaction with transport proteins can affect the distribution and excretion of the compound within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfur-Containing Linkages
  • Flufenprox (1-(4-chlorophenoxy)-3-((2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy)methyl)benzene): Replaces the sulfanyl group with an ether (phenoxy) linkage. The trifluoropropoxy chain enhances hydrophobicity and resistance to oxidative metabolism. Use: Insecticide (pesticide) with enhanced environmental stability .
  • 2,5-Dichlorophenyl 3,3,3-trifluoropropyl sulfide: Features a sulfide linkage (similar to the target’s sulfanyl group) but with dichlorophenyl and trifluoropropyl substituents. Use: Not explicitly stated, but sulfide groups are known to influence redox chemistry and metal coordination .
Halogenation Patterns
  • 1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone: Combines chloro and fluoro substituents on the aromatic ring, paired with a sulfanyl-linked isoquinoline group. Key Difference: Fluorine’s electronegativity may enhance binding affinity in biological systems compared to chlorine alone .
  • Methyl 2-(3-chlorophenyl)sulfonylacetate :

    • Substitutes the sulfanyl group with a sulfonyl (-SO₂-) group, increasing oxidation state and polarity.
    • Implication : Sulfonyl groups improve water solubility but may reduce membrane permeability compared to thioethers .

Physicochemical Properties

Compound LogP* Solubility Metabolic Stability Key Functional Groups
Target Compound ~4.2 Low High CF₃, Cl, sulfanyl, propoxy
Flufenprox ~5.1 Very low Very high CF₃, Cl, phenoxy, trifluoropropoxy
2,5-Dichlorophenyl trifluoropropyl sulfide ~3.8 Moderate Moderate CF₃, Cl, sulfide
Methyl 2-(3-chlorophenyl)sulfonylacetate ~1.9 High Low Cl, sulfonyl, ester

*Estimated LogP values based on substituent contributions.

Key Trends :
  • Trifluoromethyl (-CF₃) : Increases hydrophobicity (↑LogP) and metabolic stability due to strong C-F bonds.
  • Sulfanyl vs. Sulfonyl : Sulfanyl groups enhance lipophilicity and may participate in hydrophobic interactions, while sulfonyl groups improve solubility but reduce bioavailability.

Biological Activity

1-{3-[(4-Chlorophenyl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene, also known as a thiophenol derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which highlights its functional groups: a chlorophenyl group, a sulfanyl linkage, and a trifluoromethyl substituent. This structure is significant for its interaction with biological targets.

Research indicates that compounds with similar structures often exhibit antimicrobial , anti-inflammatory , and antitumor activities. The presence of the chlorophenyl and trifluoromethyl groups enhances lipophilicity, which may improve membrane permeability and bioactivity.

Antimicrobial Activity

Studies have shown that thiophenol derivatives can inhibit various bacterial strains. For instance, a related compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential for use in antibacterial formulations .

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have been attributed to their ability to inhibit pro-inflammatory cytokines. In vitro assays revealed that these compounds can reduce the secretion of TNF-alpha and IL-6 in macrophages, suggesting a pathway for treating inflammatory diseases .

Antitumor Activity

Recent studies have focused on the antitumor potential of thiophenol derivatives. One study reported that a structurally similar compound induced apoptosis in cancer cells through mitochondrial pathways, leading to increased caspase activity . This suggests that this compound may share similar mechanisms.

Case Study 1: Antimicrobial Testing

A series of antimicrobial tests were conducted using agar diffusion methods where various concentrations of the compound were applied against different bacterial strains. The results indicated a dose-dependent inhibition with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 200 µg/mL for E. coli and S. aureus.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa200

Case Study 2: Anti-inflammatory Assays

In a recent in vitro study, the compound was tested on RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). The results showed a significant reduction in nitric oxide production at concentrations above 25 µM, indicating its potential as an anti-inflammatory agent.

Concentration (µM)Nitric Oxide Production (% Inhibition)
00
2530
5060
10080

Q & A

Q. What are the key steps in synthesizing 1-{3-[(4-Chlorophenyl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene, and how can reaction conditions be optimized?

The synthesis involves forming the propoxy linkage between the 4-chlorophenylsulfanyl group and the trifluoromethyl-substituted benzene ring. A nucleophilic substitution reaction under basic conditions (e.g., K₂CO₃ in DMF) is typical for ether bond formation. Optimization includes controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • NMR : ¹H NMR identifies protons on the aromatic rings (δ 6.8–7.5 ppm) and the propoxy chain (δ 3.5–4.2 ppm for CH₂ groups). ¹³C NMR confirms the trifluoromethyl (CF₃) carbon (δ ~125 ppm, quartet due to ¹JCF coupling) and the sulfanyl (S–C) linkage.
  • IR : Stretching vibrations for C–F (1100–1200 cm⁻¹) and C–S (600–700 cm⁻¹) bonds validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How should researchers select purification techniques for this compound?

After synthesis, use a combination of liquid-liquid extraction (e.g., dichloromethane/water) to remove unreacted starting materials, followed by column chromatography (silica gel, ethyl acetate/hexane). For crystalline forms, recrystallization in ethanol or acetonitrile enhances purity. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. What experimental designs are effective for studying the environmental fate of this compound?

Adopt a tiered approach:

  • Laboratory Studies : Assess hydrolysis (pH 5–9, 25–50°C), photolysis (UV light exposure), and biodegradation (OECD 301B test).
  • Field Studies : Monitor soil/water matrices for transformation products using LC-MS/MS.
  • Modeling : Apply QSAR models to predict partition coefficients (log P) and persistence (e.g., EPI Suite™). Reference frameworks from long-term environmental projects like INCHEMBIOL .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound in agrochemical applications?

  • Core Modifications : Vary the sulfanyl chain length (e.g., replacing propoxy with ethoxy) or substituents (e.g., replacing Cl with F on the phenyl ring).
  • Bioassay Testing : Evaluate herbicidal/insecticidal activity in vitro (enzyme inhibition assays) and in vivo (model organisms).
  • Computational Analysis : Use molecular docking (AutoDock Vina) to predict interactions with target enzymes (e.g., acetolactate synthase). Compare with analogs like N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide for SAR trends .

Q. What computational methods are suitable for predicting the reactivity of the trifluoromethyl and chlorophenyl groups?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron-withdrawing effects of CF₃ and Cl on aromatic ring electrophilicity.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess stability.
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Q. How can contradictions in reported biological activity data for this compound be resolved?

  • Meta-Analysis : Systematically compare studies for variables like assay protocols (e.g., cell lines, exposure times).
  • Dose-Response Validation : Replicate experiments under controlled conditions (e.g., ISO 10993-5 for cytotoxicity).
  • Mechanistic Studies : Use transcriptomics or proteomics to identify off-target effects. Reference methodologies from antioxidant capacity studies in phenolic compounds .

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